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Oxidase, ascorbate - 9029-44-1

Oxidase, ascorbate

Catalog Number: EVT-13529978
CAS Number: 9029-44-1
Molecular Formula: C35H36N6O3
Molecular Weight: 588.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An enzyme that converts ascorbic acid to dehydroascorbic acid. EC 1.10.3.3.
Overview

L-ascorbate oxidase is an enzyme classified under the oxidoreductases category, specifically acting on diphenols and related substances with oxygen as the acceptor (EC 1.10.3.3). This enzyme catalyzes the oxidation of L-ascorbate (vitamin C) to dehydroascorbate, utilizing molecular oxygen and producing water as a byproduct:

2L ascorbate+O22dehydroascorbate+2H2O2\text{L ascorbate}+O_2\rightleftharpoons 2\text{dehydroascorbate}+2\text{H}_2O

L-ascorbate oxidase is primarily found in plants and fungi, playing a crucial role in ascorbate metabolism and contributing to redox regulation in the extracellular matrix. It employs copper as a cofactor, which is essential for its catalytic activity .

Source

L-ascorbate oxidase is predominantly sourced from various plant species, particularly from Zucchini, where its crystal structure has been extensively studied . The enzyme's activity is induced by environmental factors such as light and auxin levels, which modulate its expression during plant growth and stress responses .

Classification

L-ascorbate oxidase belongs to the blue copper oxidase family, characterized by its ability to bind copper ions that facilitate electron transfer during oxidation-reduction reactions. The enzyme's systematic name is L-ascorbate:oxygen oxidoreductase, and it is recognized for its unique property of reducing molecular oxygen to water without generating reactive oxygen species .

Synthesis Analysis

Methods

The recombinant production of L-ascorbate oxidase has been successfully achieved using Pichia pastoris as a host organism. This method capitalizes on the yeast's ability to perform post-translational modifications and secrete proteins efficiently into the culture medium. The process typically involves:

  1. Transformation: Introducing a plasmid containing the ascorbate oxidase gene into Pichia pastoris.
  2. Culturing: Growing the transformed yeast cells in glycerol-containing medium followed by methanol induction to enhance protein expression.
  3. Harvesting: Isolating the enzyme from the culture supernatant after sufficient growth time (60-120 hours post-methanol addition) at controlled temperature and pH .

This approach allows for high-yield production of active enzyme suitable for various applications.

Molecular Structure Analysis

Structure

The crystal structure of L-ascorbate oxidase from Zucchini has been refined at a resolution of 1.90 Å, revealing a tetrameric arrangement with D2 symmetry. Each subunit comprises three domains arranged sequentially on the polypeptide chain, featuring a beta-barrel structure similar to plastocyanin and azurin .

Key structural features include:

  • Copper Centers: Each subunit contains four copper atoms, organized into mononuclear and trinuclear clusters, crucial for electron transfer during enzymatic reactions.
  • N-linked Glycosylation: The enzyme has defined electron density for N-linked sugar moieties, indicating post-translational modifications that may affect stability and activity .

Data

The refined model consists of 8,764 protein atoms, 9 copper atoms, and 970 solvent molecules, with a crystallographic R-factor of 20.3% across 85,252 reflections .

Chemical Reactions Analysis

Reactions

L-ascorbate oxidase catalyzes the oxidation of L-ascorbate to dehydroascorbate while reducing molecular oxygen to water. This reaction is essential for maintaining redox balance in plant tissues and involves complex electron transfer mechanisms facilitated by copper ions.

The reaction can be summarized as follows:

L ascorbateL ascorbate oxidasedehydroascorbate+H2O\text{L ascorbate}\xrightarrow{\text{L ascorbate oxidase}}\text{dehydroascorbate}+\text{H}_2O

Technical Details

The enzyme operates under physiological conditions, with optimal activity typically observed at neutral pH levels. Its activity can be influenced by factors such as temperature, substrate concentration, and the presence of inhibitors or activators .

Mechanism of Action

Process

The mechanism of action for L-ascorbate oxidase involves several steps:

  1. Substrate Binding: L-ascorbate binds to the active site of the enzyme.
  2. Electron Transfer: The enzyme facilitates electron transfer from L-ascorbate to molecular oxygen through its copper centers.
  3. Product Formation: The reaction results in the formation of dehydroascorbate and water without generating harmful reactive oxygen species.

This process is crucial for regulating oxidative stress in plants by modulating both oxygen levels and antioxidant availability in the apoplast .

Data

Studies suggest that L-ascorbate oxidase plays a significant role in signaling pathways related to plant stress responses by altering redox states within extracellular spaces .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 70 kDa per subunit.
  • Structure: Tetrameric with three distinct domains per subunit.

Chemical Properties

  • Cofactor Requirement: Copper ions are essential for enzymatic activity.
  • pH Stability: Optimal activity typically occurs around neutral pH (7.0).

Relevant data indicate that variations in environmental conditions can significantly affect enzyme stability and activity .

Applications

L-ascorbate oxidase has several scientific uses:

  1. Plant Physiology Research: Understanding its role in redox regulation and stress responses.
  2. Biotechnology: Utilizing recombinant forms for industrial applications where oxidation reactions are required.
  3. Agriculture: Potential use in enhancing plant stress resilience through modulation of antioxidant levels.
Enzymatic Mechanisms & Catalytic Functions

Four-Electron Oxygen Reduction Pathways

Ascorbate oxidase (AO) catalyzes the four-electron reduction of molecular oxygen to water while oxidizing ascorbic acid to dehydroascorbate. This process occurs at a trinuclear copper cluster (TNC) comprising one type-2 (T2) and two type-3 (T3) copper ions. The TNC coordinates O₂ via a μ-peroxo intermediate, followed by O–O bond cleavage and sequential proton/electron transfers to release two water molecules [1] [7]. Spectroscopic studies reveal that O₂ binding induces structural reorganization at the TNC, including dissociation of the hydroxyl bridge between T3 coppers and coordination of O₂ to T2 copper. This facilitates electron transfer from reduced copper centers, culminating in oxygen reduction without releasing reactive oxygen intermediates [2] [5].

Table 1: Key Intermediates in O₂ Reduction Pathway

Intermediate StateCopper CoordinationO₂ Binding Mode
Resting OxidizedOH⁻-bridged T3 pair, H₂O at T2
Peroxide IntermediateEnd-on binding at T2 Cuη¹-OOH
Fully ReducedLoss of bridging ligands; Cu–Cu separation
Transition StateO₂ bridged across T2 and T3 coppersμ-1,2-peroxo

Intramolecular Electron Transfer Dynamics

Intramolecular electron transfer (ET) from the type-1 copper (T1) to the TNC is central to AO’s function. The T1 site accepts electrons from ascorbate (~12 Å from the TNC) and relays them via conserved residues (Cys–His pathway). Pulse radiolysis studies demonstrate that ET rates are redox-state-dependent:

  • Anaerobic conditions: ET occurs at 200 s⁻¹ (pH 5.5) [1] [9].
  • O₂ presence: ET accelerates 5-fold to 1,100 s⁻¹ due to O₂ binding at the partially reduced TNC, which lowers the activation barrier for electron flow [2].Ag⁺ inhibits ET by binding to reduced TNC sites, reversing electron flow and stalling catalysis. This inhibition is reversible only upon reoxidation, confirming redox-dependent metal binding [6] [9].

Substrate Specificity Determinants

AO exhibits strict specificity for L-ascorbate due to its T1 pocket geometry. Key interactions include:

  • Electrostatic recognition of ascorbate’s C3 hydroxyl group by conserved His residues.
  • Hydrogen bonding with Trp side chains stabilizing the monoanionic substrate form (Asc⁻) [1] [3].Unlike laccases, AO minimally oxidizes polyphenols due to steric constraints in its substrate-binding pocket and the absence of hydrophobic substrate channels. This discrimination is evident in kinetic studies, where AO’s kcat/KM for ascorbate (10⁷ M⁻¹s⁻¹) exceeds values for polyphenols by >10³-fold [3] [8].

Kinetic Modeling of Ping-Pong Bi-Bi Mechanisms

Steady-state kinetics of AO follow a ping-pong bi-bi mechanism, characterized by parallel lines in double-reciprocal plots when varying ascorbate and O₂ concentrations. This indicates:

  • Sequential binding and oxidation of two ascorbate molecules (releasing two monodehydroascorbate radicals).
  • Subsequent reduction of O₂ without ternary complex formation [1] [5].The mechanism is described by:
v = (V_max * [Asc][O₂]) / (K_m_Asc * [O₂] + K_m_O₂ * [Asc] + [Asc][O₂])  

Vmax values reach ~450 s⁻¹ in zucchini AO, with Km for ascorbate ≈ 0.1 mM and for O₂ ≈ 0.2 mM [1] [6].

Comparative Enzymology with Multicopper Oxidases

AO shares structural and functional motifs with laccases and ceruloplasmin but diverges in key aspects:

Table 2: Structural and Functional Comparison of Blue Copper Oxidases

FeatureAscorbate OxidaseLaccaseCeruloplasmin
Domain Structure3 domains per monomer3 domains6 domains (2 AO-like units)
T1 Cu LigandsHis, Cys, His, MetHis, Cys, His, Leu/MetHis, Cys, His, Met (domain 6)
SubstratesAscorbate > phenolsPolyphenols > ascorbateFe²⁺, phenols
O₂ AffinityKm ~0.2 mMKm ~5 μMKm ~0.1 mM
ET Rate1,100 s⁻¹ (+O₂)2,000–10,000 s⁻¹300 s⁻¹

Structurally, AO’s T1 resides in domain 3, while its TNC bridges domains 1 and 3—a configuration mirrored in laccases. Ceruloplasmin evolved via duplication of AO-like three-domain units but acquired additional functions in iron metabolism [4] [7] [10].

All compounds mentioned: Ascorbate oxidase, Laccase, Ceruloplasmin, Dehydroascorbate, Monodehydroascorbate, Trisphenoxide-trisimine amine, 5-Deazariboflavin semiquinone.

Properties

CAS Number

9029-44-1

Product Name

Oxidase, ascorbate

IUPAC Name

2-(4,34,36-trimethyl-2-oxo-1,16,17,18,21,36-hexazaheptacyclo[23.5.3.13,6.15,9.119,23.016,20.028,32]hexatriaconta-3,5,7,9(35),12,17,19(34),20,22,25(33),26,28(32)-dodecaen-24-yl)acetic acid

Molecular Formula

C35H36N6O3

Molecular Weight

588.7 g/mol

InChI

InChI=1S/C35H36N6O3/c1-21-29-19-36-34-32(21)37-38-41(34)14-7-5-4-6-8-23-9-12-30-27(16-23)22(2)33(39(30)3)35(44)40-15-13-24-10-11-25(17-26(24)20-40)28(29)18-31(42)43/h4-5,9-12,16-17,19,28H,6-8,13-15,18,20H2,1-3H3,(H,42,43)

InChI Key

IJDQXSQWJLQCRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)N3CCC4=C(C3)C=C(C=C4)C(C5=CN=C6C(=C5C)N=NN6CCC=CCCC7=CC1=C(N2C)C=C7)CC(=O)O

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